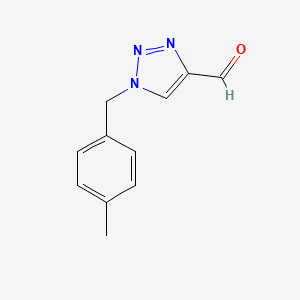
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a triazole ring, a benzyl group, and an aldehyde group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and may have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole rings are often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The aldehyde group could potentially be introduced through oxidation of a corresponding alcohol group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methyl substituent, and an aldehyde group attached to the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The aldehyde group is typically quite reactive and can undergo a variety of reactions such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Molecular and Electronic Properties
- A study explored the molecular, electronic, and nonlinear optical properties of heterocyclic compounds related to 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde. This research involved both experimental and theoretical methods, including DFT calculations, to analyze these properties, which are critical in various scientific applications (Beytur & Avinca, 2021).
Antimicrobial Activity
- A series of derivatives of this compound were synthesized and tested for their antimicrobial activity. The study found that these compounds demonstrated moderate to good activity against several bacterial and fungal organisms (Swamy et al., 2019).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, including this compound, as potential antimicrobial agents. These studies include analyzing their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, providing valuable insights for pharmaceutical applications (Bhat et al., 2016).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic analysis of compounds closely related to this compound has been performed. These analyses include infrared, NMR, mass spectroscopy, and X-ray diffraction, providing essential information for the development of new materials and drugs (Alotaibi et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications of “1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its physical, chemical, and biological properties. Compounds containing a triazole ring are of interest in medicinal chemistry due to their diverse biological activities, so this could be a potential area of future research .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGISTXFFZYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640006 | |
| Record name | 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-31-2 | |
| Record name | 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)





![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)
